Home > Products > Building Blocks P16892 > 6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole
6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole - 368426-64-6

6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Catalog Number: EVT-1610310
CAS Number: 368426-64-6
Molecular Formula: C13H15BrN2O
Molecular Weight: 295.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole” is a chemical compound with the molecular formula C13H15BrN2O . It is used for pharmaceutical testing and is not intended for human or veterinary use.

Molecular Structure Analysis

The molecular weight of this compound is 295.175 Da . The structure of the compound includes a bromomethyl group attached to an indazole ring, which is further connected to a tetrahydro-2H-pyran-2-YL group .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 295.175 Da . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I found.

Compound Description: This compound is a brominated and chlorinated indole derivative attached to a tetrahydro-2H-pyran ring system. The compound has been characterized using X-ray crystallography. []

Relevance: This compound shares the tetrahydro-2H-pyran ring system with 6-(bromomethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. Additionally, both compounds feature a halogenated indole or indazole moiety, highlighting their structural similarity and potential relevance in medicinal chemistry research. []

5-Bromo-1-methyl-6,7-dihydro-1H-indazole

Compound Description: This compound serves as a key synthetic precursor in preparing N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers. []

Relevance: The core structure of this compound, a 5-bromo-indazole, is closely related to 6-(bromomethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. The shared 6-bromoindazole moiety suggests a potential synthetic connection, with 5-bromo-1-methyl-6,7-dihydro-1H-indazole potentially serving as a precursor or intermediate in the synthesis of the target compound. []

(2S,3S,4S,5R,6S)-2-(acetoxymethyl)-6-(4-((5-(4-methoxyphenyl)-7-oxopyrazolo[1,5-a]pyrimidin-1(7H)-yl)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Compound Description: This molecule is a triazole-bridged N-glycoside of a pyrazolo[1,5-a]pyrimidinone. It exhibits potent anticancer activity against the MDA-MB231 breast cancer cell line, with an IC50 value of 27.66 μM. []

Relevance: This compound, despite its larger and more complex structure, shares the tetrahydro-2H-pyran ring system with 6-(bromomethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. This structural similarity, along with its demonstrated anticancer activity, makes it a relevant compound for comparison and further investigation in medicinal chemistry and drug discovery. []

Compound Description: Similar to the previous compound, this molecule is another triazole-bridged N-glycoside of a pyrazolo[1,5-a]pyrimidinone. This particular derivative demonstrates significant inhibitory potential against the MCF-7 breast cancer cell line, achieving an IC50 value of 4.93 μM. []

Relevance: Like the previous compound, this compound shares the tetrahydro-2H-pyran ring system with 6-(bromomethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole despite its larger structure. Its potent anticancer activity against a different breast cancer cell line further highlights the importance of this structural motif in medicinal chemistry and suggests potential applications for the target compound in anticancer drug discovery. []

N-((E)-5-Methoxy-2-((1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,5-dihydro-1H-1,2,3-triazol-4-yl)methoxy)benzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide

Compound Description: This compound is a D-glucose-derived molecule featuring a 1,2,3-triazole ring. Its synthesis involves a click chemistry approach using D-glucose as the starting material. []

Relevance: This compound contains the tetrahydro-2H-pyran ring system, a key structural element also present in 6-(bromomethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. This shared structural feature suggests potential synthetic connections and highlights the versatility of the tetrahydro-2H-pyran motif in constructing diverse molecules with potential biological activities. []

4-{3-[4-(2-Methyl-1H-imidazol-1-yl)phenylthio]}phenyl-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide

Compound Description: This compound, known as CJ-13,610, acts as a 5-lipoxygenase (5-LO) inhibitor and has undergone development as a potential anti-asthma drug candidate. Research suggests that it might also possess anti-inflammatory and antifibrotic properties. [, ]

Relevance: Though not structurally identical, this compound and 6-(bromomethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole belong to the same broad chemical class of tetrahydro-2H-pyran derivatives. This suggests a potential for shared biological targets or mechanisms of action, particularly given the roles of tetrahydro-2H-pyran derivatives in medicinal chemistry and drug development. [, ]

N-({5-chloro-6-[(4-fluoro tetrahydro-2H-pyrane-4-yl)methoxy]pyridin-3-yl}sulfonyl-4-(4-{[2-(4-chlorophenyl)-4,4-dimethyl cyclohexa-1-en-1-yl]methyl}piperazine-1-yl)-2-[(6-fluoro-1H-indazole-4-yl)oxy]benzamide

Compound Description: This compound is a selective Bcl-2 inhibitor identified as potentially useful for treating systemic lupus erythematosus (SLE), lupus nephritis, and Sjögren's syndrome. []

Relevance: This compound and 6-(bromomethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole are both categorized as tetrahydro-2H-pyran derivatives and share structural similarities. This connection suggests they may possess overlapping pharmacological profiles or exhibit activity against related biological targets. The presence of a halogenated tetrahydro-2H-pyran ring system in both molecules further strengthens this structural correlation. []

Overview

6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is a synthetic organic compound characterized by the presence of a bromomethyl group attached to an indazole ring, which is further substituted with a tetrahydro-2H-pyran-2-yl group. This compound has gained attention in various fields of research, particularly in medicinal chemistry and materials science due to its unique structural features and potential applications.

Source

The compound is primarily synthesized in laboratory settings, with several methods documented for its preparation. It is commercially available from chemical suppliers such as BenchChem and Indofine Chemical Company, which cater to pharmaceutical, agricultural, and life science industries .

Classification

6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole belongs to the class of indazoles, which are heterocyclic aromatic compounds containing fused benzene and pyrazole rings. Its specific classification highlights its relevance in both organic synthesis and biological applications.

Synthesis Analysis

Methods

The synthesis of 6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole typically involves several key steps:

  1. Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones under acidic conditions.
  2. Introduction of the Bromomethyl Group: The bromomethyl group is introduced via bromination of a methyl group attached to the indazole ring using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
  3. Attachment of the Tetrahydro-2H-pyran-2-yl Group: This step involves protecting a hydroxyl group as a tetrahydropyranyl (THP) ether by reacting with dihydropyran in the presence of an acid catalyst.

Technical Details

The synthesis may require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Each step must be optimized to minimize side reactions and maximize efficiency.

Molecular Structure Analysis

Structure

The molecular structure of 6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole features:

  • An indazole ring system.
  • A bromomethyl substituent at the 6-position.
  • A tetrahydro-2H-pyran-2-yl group at the 1-position.

Data

The compound has a molecular formula of C12_{12}H14_{14}BrN3_{3}O and a molecular weight of approximately 284.16 g/mol. Its structural complexity contributes to its reactivity and potential applications in various chemical reactions .

Chemical Reactions Analysis

Reactions

6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole can participate in several types of chemical reactions:

  1. Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols, leading to diverse derivatives.
  2. Cross-Coupling Reactions: The compound can undergo coupling reactions with organozinc reagents, facilitating the formation of complex molecules .
  3. Functionalization: The bromomethyl moiety allows for further functionalization through electrophilic reactions, enhancing its utility in synthetic chemistry .

Technical Details

Reactions involving this compound often require specific conditions such as temperature control, choice of solvents (e.g., tetrahydrofuran), and catalysts (e.g., palladium-based catalysts) to achieve desired yields and selectivity .

Mechanism of Action

The mechanism of action for 6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole varies based on its application:

  • In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through covalent bonding facilitated by the electrophilic nature of the bromomethyl group.
  • The compound's ability to form covalent bonds with nucleophilic sites in biological molecules can lead to alterations in their function, making it a valuable tool for studying biological processes .
Physical and Chemical Properties Analysis

Physical Properties

6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is typically solid at room temperature with specific melting points depending on purity and synthesis methods.

Chemical Properties

The compound exhibits notable reactivity due to the presence of the bromomethyl group, making it susceptible to nucleophilic attack. Its solubility varies based on solvent polarity; it is generally soluble in organic solvents like dichloromethane and ethanol but less soluble in water .

Applications

6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole has several scientific uses:

  1. Medicinal Chemistry: It serves as a building block for synthesizing potential pharmaceutical agents targeting neurological or inflammatory pathways.
  2. Materials Science: The compound's unique structure makes it suitable for developing novel materials with specific electronic or optical properties.
  3. Biological Studies: It can be utilized as a probe to investigate biological processes involving bromomethyl groups or indazole derivatives .
Introduction to 6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole in Contemporary Organic Synthesis

Role of Indazole Scaffolds in Medicinal Chemistry and Drug Discovery

Indazole derivatives constitute a structurally distinctive class of nitrogen-containing heterocycles that have emerged as privileged scaffolds in pharmaceutical development. The indazole nucleus provides a rigid, planar framework that supports diverse interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects. This molecular versatility translates to broad pharmacological relevance, with indazole-based compounds demonstrating antimicrobial, anti-inflammatory, antiviral, and notably anticancer activities across numerous preclinical and clinical studies [3]. The bicyclic system’s electronic properties allow for targeted modifications at multiple positions, enabling medicinal chemists to fine-tune pharmacokinetic parameters while optimizing target engagement.

The significance of indazole derivatives in oncology is particularly pronounced in kinase inhibition therapies. Protein kinases regulate critical cellular signaling pathways, and their dysregulation is implicated in numerous malignancies. Indazole-based kinase inhibitors exploit the scaffold’s ability to occupy the ATP-binding pocket while forming specific hydrogen bonds with hinge region residues. For example, pivotal drugs like pazopanib (Votrient®) and axitinib (Inlyta®) incorporate functionalized indazole cores that confer selective inhibition of vascular endothelial growth factor receptors (VEGFRs), transforming them into frontline treatments for renal cell carcinoma. The 6-(bromomethyl)-1-THP-indazole derivative serves as a synthetic precursor to such pharmacologically active molecules, where the C6 position is strategically functionalized to enhance binding affinity or modulate physicochemical properties [3] [7].

Table 1: Therapeutic Applications of Indazole Derivatives in Approved Drugs

Drug NameTherapeutic AreaMolecular TargetIndazole Modification
PazopanibOncology (RCC, STS)VEGFR, PDGFR, c-Kit1H-indazol-3-ylamine
AxitinibOncology (RCC)VEGFR1-31H-indazole-7-carbonitrile
LinifanibOncology (Experimental)VEGFR, PDGFRN1-substituted indazole
BenzydamineInflammationUnknown3-aminoindazole derivative

Strategic Importance of Bromomethyl and THP-Protecting Groups in Synthetic Design

The bromomethyl (–CH₂Br) group at the C6 position of the indazole ring serves as a linchpin for molecular diversification through nucleophilic substitution reactions. This functional group exhibits exceptional versatility due to the favorable leaving-group ability of bromide ion, enabling efficient conversion to various pharmacophoric elements:

  • Carbon-Carbon Bond Formation: The bromomethyl group participates in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Sonogashira couplings) to install aryl, alkenyl, or alkynyl moieties. This reactivity facilitates the construction of extended conjugated systems that enhance interactions with hydrophobic protein pockets [3].
  • Heteroatom Functionalization: Nucleophilic displacement with amines generates aminomethyl derivatives, crucial for enhancing water solubility and forming hydrogen-bond interactions with biological targets. Thiol substitution yields thioether linkages, which can improve metabolic stability [5].
  • Carbonyl Derivatives: Oxidation of the bromomethyl group provides aldehyde intermediates, enabling reductive amination strategies or serving as electrophiles in Wittig reactions to introduce alkenyl chains [3].

The N1-tetrahydro-2H-pyran-2-yl (THP) protecting group represents a cornerstone in the strategic synthesis of complex indazole derivatives. THP protection addresses the fundamental challenge of regioselective functionalization by blocking the N1 position, thereby directing electrophiles to the more nucleophilic N2 or C3 positions when required. This protecting group demonstrates exceptional compatibility with diverse reaction conditions due to:

  • Acid-Labile Stability: The THP group remains stable under basic conditions and many transition metal-catalyzed reactions but undergoes facile removal under mild acidic conditions (e.g., pyridinium p-toluenesulfonate (PPTS) in ethanol or p-toluenesulfonic acid in dichloromethane) without compromising sensitive functional groups elsewhere in the molecule [5].
  • Steric and Electronic Neutrality: Unlike bulkier protecting groups, THP minimally distorts the indazole core’s electronic properties and steric profile, ensuring unimpeded functionalization at adjacent positions [3].

Table 2: Synthetic Transformations Enabled by the Bromomethyl Group in 6-(Bromomethyl)-1-THP-indazole

Reaction TypeReagents/ConditionsProductApplication
Nucleophilic SubstitutionPrimary/Secondary Amines, DIPEA6-(Aminomethyl)-1H-indazoleBioisostere for amide groups
Suzuki CouplingArylboronic acids, Pd(PPh₃)₄, K₂CO₃6-(Arylmethyl)-1H-indazoleExtended π-system for binding
Sonogashira CouplingTerminal alkynes, Pd/Cu catalyst6-(Alkynylmethyl)-1H-indazoleClick chemistry applications
OxidationDMSO, NaHCO₃, or TEMPO/oxidant1-THP-indazole-6-carbaldehydeReductive amination scaffold

The synergistic combination of the electrophilic bromomethyl group and the robust THP protection creates a powerful molecular platform for the efficient synthesis of structurally diverse indazole libraries. This approach significantly accelerates structure-activity relationship (SAR) studies in drug discovery campaigns targeting kinase inhibition and other therapeutic mechanisms [3] [5].

Historical Evolution of Indazole-Based Kinase Inhibitors

The development of indazole-based kinase inhibitors represents a compelling narrative in medicinal chemistry, marked by strategic molecular innovations to enhance potency, selectivity, and pharmacokinetic profiles. The historical trajectory reveals how indazole scaffolds progressively evolved from simple heterocyclic cores to sophisticated, selectively functionalized drug candidates:

  • First-Generation Inhibitors (1990s-early 2000s): Early kinase inhibitors primarily featured simple, unsubstituted indazole cores that demonstrated proof-of-concept for ATP-competitive inhibition but suffered from limited selectivity and off-target effects. These compounds established the fundamental recognition motif where the indazole nitrogen atoms formed critical hydrogen bonds with kinase hinge regions. Seminal work during this period identified the 1H-indazole-3-carboxamide framework as a viable template for VEGFR2 inhibition, laying the groundwork for subsequent optimizations [7].

  • The Functionalization Era (Mid-2000s): Medicinal chemists recognized that strategic substitutions on the indazole core could dramatically enhance target specificity and drug-like properties. Position C6 emerged as a critical modification site, with groups like pyrrolidinylmethyl and morpholinylmethyl significantly improving solubility and kinase selectivity profiles. The introduction of the bromomethyl functionality at C6—as in 6-(bromomethyl)-1-THP-indazole—provided a versatile synthetic handle to systematically explore these structure-activity relationships. During this period, the THP-protecting group became indispensable for enabling regioselective C3 functionalization while preserving the C6 position for late-stage diversification [3].

  • Contemporary Targeted Therapies (2010s-Present): Modern kinase drug design leverages advanced crystallography and computational modeling to optimize indazole derivatives for specific kinase conformations. The 6-(bromomethyl) intermediate has facilitated the synthesis of macrocyclic indazole derivatives that achieve superior selectivity by accessing unique binding pockets. Additionally, this intermediate enables the construction of PROTACs (Proteolysis-Targeting Chimeras) through conjugation to E3 ligase ligands, representing a paradigm shift from inhibition to targeted protein degradation. The clinical success of indazole-containing kinase inhibitors like axitinib (approved 2012) and pazopanib (approved 2009) validates the scaffold’s therapeutic significance and highlights the strategic value of C6-functionalized intermediates in their synthetic routes [3] [7].

Table 3: Evolution of Key Indazole-Based Kinase Inhibitors

Development PhaseRepresentative CompoundKinase TargetsStructural Advancement
First Generation1H-Indazole-3-carbonitrilePan-kinaseUnsubstituted core
Functionalization Era6-(Pyrrolidinomethyl)indazoleVEGFR2, c-KitC6-aminomethyl optimization
Modern Targeted TherapiesAxitinibVEGFR1-3, PDGFRC3-amide linkage, C6 solubility
Next-GenerationPROTAC-Indazole conjugatesBTK, CDK, Androgen ReceptorBromomethyl-enabled E3 ligase tethering

The synthetic accessibility of 6-(bromomethyl)-1-THP-indazole has been instrumental in accelerating this evolutionary trajectory. Its capacity for late-stage diversification allows rapid exploration of novel chemical space, particularly in developing covalent kinase inhibitors where the bromomethyl group is converted to electrophilic warheads (e.g., acrylamides) targeting non-catalytic cysteine residues. As kinase drug discovery advances toward addressing resistance mutations and achieving tissue-selective inhibition, this versatile indazole derivative continues to enable innovative molecular designs [3].

Comprehensive Table of Indazole Derivatives in Synthetic Chemistry

Properties

CAS Number

368426-64-6

Product Name

6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

IUPAC Name

6-(bromomethyl)-1-(oxan-2-yl)indazole

Molecular Formula

C13H15BrN2O

Molecular Weight

295.17 g/mol

InChI

InChI=1S/C13H15BrN2O/c14-8-10-4-5-11-9-15-16(12(11)7-10)13-3-1-2-6-17-13/h4-5,7,9,13H,1-3,6,8H2

InChI Key

AWPVWONQUKCAJB-UHFFFAOYSA-N

SMILES

C1CCOC(C1)N2C3=C(C=CC(=C3)CBr)C=N2

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=C3)CBr)C=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.